Product packaging for Biotin-PEG6-NHS ester(Cat. No.:)

Biotin-PEG6-NHS ester

Cat. No.: B606149
M. Wt: 676.8 g/mol
InChI Key: QWDVPTVNWZPKBQ-LXWOLXCRSA-N
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Description

Significance of Multifunctional Bioconjugation Reagents in Research

Bioconjugation, the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule, is a cornerstone of modern biomedical science. polyu.edu.hkmdpi.com Multifunctional bioconjugation reagents are chemical tools designed to facilitate this process, possessing two or more reactive groups that allow for the connection of different molecular entities. axispharm.com The ability to link biomolecules such as proteins, peptides, and nucleic acids to other molecules like drugs, polymers, or nanoparticles has opened up new avenues in diagnostics, therapeutics, and fundamental biological studies. mdpi.compurepeg.com

These reagents are engineered to offer high selectivity and efficiency, often under mild, physiological conditions to preserve the biological activity of the molecules being conjugated. mdpi.com The development of reagents with diverse functionalities has been instrumental in creating sophisticated tools for applications such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced bioassays. broadpharm.comcreative-biolabs.com The precision offered by these reagents allows researchers to create well-defined bioconjugates, which is crucial for obtaining reproducible and reliable experimental results. polyu.edu.hk

Role of Polyethylene (B3416737) Glycol Linkers in Enhancing Research Applications

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely used in biomedical applications. sigmaaldrich.com When incorporated into bioconjugation reagents as a linker or spacer, PEG offers several significant advantages. axispharm.comprecisepeg.com The process of attaching PEG chains, known as PEGylation, can dramatically improve the physicochemical properties of the conjugated molecule. broadpharm.com

Key benefits of using PEG linkers include:

Increased Solubility: PEG is highly soluble in water, and its inclusion can enhance the solubility of hydrophobic molecules in aqueous environments, which is often necessary for biological experiments. creative-biolabs.comcd-bioparticles.net

Enhanced Stability: The flexible and hydrophilic PEG chain can shield the conjugated molecule from enzymatic degradation, increasing its stability and circulation half-life in biological systems. broadpharm.comcreative-biolabs.com

Reduced Immunogenicity: PEGylation can mask potential antigenic sites on a molecule, reducing the likelihood of an immune response. broadpharm.com

Minimized Steric Hindrance: The length of the PEG linker can be precisely controlled to provide adequate spacing between the conjugated molecules, minimizing steric hindrance and preserving their biological function.

PEG linkers can be monodisperse, meaning they have a specific, defined molecular weight and length, which is crucial for creating homogenous bioconjugates. broadpharm.com This is in contrast to polydisperse PEGs, which are a mixture of polymers with a range of molecular weights. broadpharm.com

Overview of Biotin-PEG6-NHS Ester as a Versatile Research Tool

This compound is a heterobifunctional, monodisperse PEG linker that exemplifies the utility of multifunctional bioconjugation reagents. broadpharm.commedchemexpress.com It consists of three key components:

Biotin (B1667282): A vitamin with an exceptionally high affinity for the protein avidin (B1170675) and its bacterial analog, streptavidin. This strong and specific interaction is widely exploited in a vast array of detection and purification techniques.

Polyethylene Glycol (PEG) Linker: In this specific molecule, the linker consists of six repeating ethylene (B1197577) glycol units (PEG6). This spacer arm is hydrophilic and flexible, conferring the benefits of PEGylation to the conjugated molecule. cd-bioparticles.net

N-hydroxysuccinimide (NHS) Ester: This is a reactive group that specifically and efficiently reacts with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of proteins) at a pH range of 7-9 to form a stable amide bond. cd-bioparticles.netbroadpharm.commedkoo.com

This tripartite structure allows for a two-step conjugation process. First, the NHS ester is used to label a protein or other amine-containing molecule. The resulting biotinylated molecule can then be used in a wide variety of applications that take advantage of the biotin-avidin interaction, such as immunoassays, affinity chromatography, and cell sorting. The PEG6 linker serves to increase the solubility and stability of the conjugate while also providing spatial separation between the biotin and the labeled molecule, which can improve the efficiency of biotin-avidin binding.

The versatility of this compound makes it a valuable tool in numerous research areas, including drug delivery, diagnostics, and proteomics. purepeg.com It is also used in the development of more complex bioconjugates, such as PROTACs (Proteolysis Targeting Chimeras), where it can serve as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand. medchemexpress.comtargetmol.com

Interactive Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 2055045-04-8 medkoo.comchemicalbook.intargetmol.comprecisepeg.com
Molecular Formula C29H48N4O12S medchemexpress.comchemicalbook.inprecisepeg.com
Molecular Weight 676.78 g/mol cd-bioparticles.netmedchemexpress.commedkoo.comchemicalbook.in
Appearance White to off-white solid medchemexpress.comchemicalbook.in
Purity >90% precisepeg.com

Table 2: Research Applications of this compound

Application AreaDescription
Bioconjugation Covalently labels proteins, peptides, and other amine-containing molecules with biotin. purepeg.com
Drug Delivery Can be used to construct targeted drug delivery systems and antibody-drug conjugates. purepeg.comcreative-biolabs.com
Diagnostic Tools Utilized in the development of sensitive assays based on the biotin-avidin interaction. purepeg.com
PROTACs Serves as a linker in the synthesis of PROTACs for targeted protein degradation. medchemexpress.comtargetmol.com
Protein Modification Enables the specific modification of proteins to study their function and interactions. purepeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48N4O12S B606149 Biotin-PEG6-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDVPTVNWZPKBQ-LXWOLXCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48N4O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Principles of Biotin Peg6 Nhs Ester Reactivity in Bioconjugation Research

N-Hydroxysuccinimide (NHS) Ester Chemistry in Amine-Reactive Bioconjugation

N-Hydroxysuccinimide esters are among the most prevalent amine-reactive chemical groups used for bioconjugation. thermofisher.com They are favored for their high reactivity and efficiency in forming stable bonds with primary amines, which are readily available on the surface of proteins and peptides. creative-proteomics.comglenresearch.com

Mechanism of Amide Bond Formation with Primary Amines in Research Contexts

The reaction between an NHS ester and a primary amine proceeds through a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a tetrahedral intermediate, followed by the elimination of the N-hydroxysuccinimide (NHS) leaving group and the creation of a stable amide bond. glenresearch.com

This reaction is highly dependent on pH, with an optimal range typically between 7.2 and 9.0. thermofisher.com Within this range, the primary amine is sufficiently deprotonated and thus nucleophilic to react efficiently. creative-proteomics.comlumiprobe.com However, a competing reaction is the hydrolysis of the NHS ester, which also increases with higher pH. thermofisher.com Therefore, reaction conditions such as pH, temperature, and buffer composition are carefully controlled to maximize the yield of the desired conjugate. creative-proteomics.comlumiprobe.com

Selectivity Considerations for Protein and Peptide Labeling Studies

NHS esters exhibit a strong preference for reacting with primary amines, which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.comnih.gov While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com

A key consideration in protein labeling is the potential for heterogeneous labeling due to the abundance of lysine residues in most proteins. nih.gov An average-sized protein can contain numerous lysines, and their reaction with NHS esters can result in a mixture of protein molecules labeled at different positions and to varying extents. nih.govnih.gov This lack of site-specificity can potentially interfere with the protein's structure and function. nih.govacs.org To mitigate this, researchers can employ strategies such as controlling the molar ratio of the NHS ester to the protein or using alternative, more site-specific labeling chemistries. glenresearch.comnih.gov

Biotin-Streptavidin/Avidin (B1170675) Interaction in Research Methodologies

The interaction between biotin (B1667282) (vitamin B7) and the proteins avidin or streptavidin is a cornerstone of many biotechnological applications. southernbiotech.combiolegend.com This non-covalent interaction is one of the strongest known in nature, characterized by an extremely low dissociation constant (Kd). wikipedia.org

Exploitation of High-Affinity Binding in Molecular Research

The biotin-streptavidin/avidin interaction is extensively used for the detection, purification, and immobilization of biomolecules. southernbiotech.comwikipedia.org The high affinity, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M, ensures a very stable and specific bond. wikipedia.orgnih.govbioacts.com This strong interaction is resistant to a wide range of conditions, including organic solvents, denaturants, proteolytic enzymes, and extremes of pH and temperature. biolegend.comwikipedia.org

Streptavidin, a protein isolated from Streptomyces avidinii, is often preferred over avidin (from egg white) because it is not glycosylated and has a near-neutral isoelectric point, which reduces non-specific binding. southernbiotech.comrockland.com The tetrameric structure of both streptavidin and avidin allows each protein to bind up to four biotin molecules, enabling signal amplification in detection assays. southernbiotech.comthermofisher.com Common research applications include Western blotting, ELISA, flow cytometry, immunohistochemistry, and affinity purification. southernbiotech.com

PropertyAvidinStreptavidin
Source Egg WhiteStreptomyces avidinii
Molecular Weight ~67-68 kDa~53-60 kDa
Glycosylation YesNo
Isoelectric Point (pI) ~10.5~5-6
Biotin Binding Affinity (Kd) ~10⁻¹⁵ M~10⁻¹⁴ M

This table provides a comparison of the key properties of avidin and streptavidin. southernbiotech.comwikipedia.orgbioacts.comthermofisher.com

Research Applications of Reversible and Irreversible Biotinylation

Irreversible Biotinylation The strong and stable nature of the biotin-streptavidin interaction makes it ideal for applications where a permanent tag is desired. This is the basis for most detection and immobilization techniques where the labeled molecule needs to remain securely attached. biolegend.comnih.gov

Reversible Biotinylation In some research contexts, such as the purification of a target protein, it is necessary to release the biotinylated molecule from the avidin/streptavidin matrix. wikipedia.org Harsh conditions are typically required to break the strong biotin-avidin bond, which can denature the protein of interest. wikipedia.org To overcome this, several strategies for reversible biotinylation have been developed:

Cleavable Linkers: These reagents incorporate a linker arm between the biotin and the reactive group that can be cleaved under specific conditions, such as by reducing agents (disulfide bonds), changes in pH, or exposure to UV light. thermofisher.comalfa-chemistry.com This allows for the release of the target molecule while the biotin remains bound to the affinity matrix. alfa-chemistry.com

Modified Avidin/Streptavidin: Monomeric versions of avidin or streptavidin exhibit a lower binding affinity for biotin (Kd ~ 10⁻⁷ to 10⁻⁸ M), allowing for elution under milder conditions. wikipedia.orggbiosciences.com

Biotin Analogs: Analogs of biotin with lower binding affinity can also be used to facilitate easier elution. rockland.com

Influence of PEG6 Spacer on Research Applications

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, specifically a hexa-ethylene glycol (PEG6) unit, in the Biotin-PEG6-NHS ester molecule offers several advantages in bioconjugation research. PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com

The primary benefits of the PEG6 spacer include:

Increased Hydrophilicity and Solubility: The PEG chain is highly soluble in aqueous environments, which helps to counteract the hydrophobicity of the biotin and the target molecule, reducing aggregation and precipitation. chempep.combroadpharm.comrsc.org This is particularly beneficial when working with proteins that have a tendency to aggregate.

Reduced Steric Hindrance: The flexible PEG spacer provides distance between the biotin tag and the labeled molecule. lifetein.com This minimizes steric hindrance, allowing the biotin to bind more effectively to streptavidin or avidin without being obstructed by the bulk of the conjugated protein.

Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response, making it suitable for in vivo applications. chempep.comthermofisher.com

Enhanced Stability: Spacers can improve the stability of the labeled peptide or protein by shielding sensitive regions from enzymatic degradation. lifetein.com

The defined length of the PEG6 spacer allows for precise control over the distance between the biotin and the target molecule, which can be optimized for specific applications. thermofisher.com

Hydrophilic Properties and Aqueous Solubility in Bioconjugation Research

The polyethylene glycol (PEG) component of this compound is fundamental to its utility in bioconjugation, primarily due to the hydrophilic (water-loving) nature it imparts. axispharm.comprecisepeg.comcd-bioparticles.net Bioconjugation reactions are most often conducted in aqueous buffers to maintain the structure and function of biomolecules like proteins and antibodies. The hexa-ethylene glycol (PEG6) spacer significantly increases the water solubility of the entire reagent and, subsequently, the resulting biotinylated molecule. axispharm.comadcreview.comchemicalbook.inmedkoo.combroadpharm.com

This enhanced solubility is critical for several reasons. Firstly, it allows the reagent to be easily dissolved in common biological buffers, often eliminating the need for organic solvents like DMSO which can be detrimental to the stability and activity of sensitive proteins. medkoo.comrsc.org Secondly, by increasing the hydrophilicity of the modified biomolecule, the PEG spacer helps to prevent aggregation and precipitation, which are common problems when labeling with more hydrophobic (water-fearing) reagents. thermofisher.comwindows.net This ensures that the final bioconjugate remains stable and soluble for downstream applications. nih.gov The hydrophilic PEG chain can also create a hydration shell around the conjugate, which may reduce non-specific binding interactions and immunogenicity. axispharm.comadcreview.comthermofisher.com

Reduction of Steric Hindrance in Biomolecular Interaction Studies

Steric hindrance refers to the spatial obstruction that can prevent or slow down interactions between molecules. In the context of biotin-avidin systems, the large size of a labeled protein can physically block the biotin group from accessing the deep binding pocket of an avidin or streptavidin protein. The PEG6 spacer in this compound acts as a flexible linker arm that effectively mitigates this problem. axispharm.comaxispharm.com

By introducing a defined space between the biotin and the conjugated biomolecule, the PEG6 linker allows the biotin moiety to extend away from the bulk of the protein. axispharm.com This increased distance and flexibility overcomes the steric barriers, enabling the biotin to bind to streptavidin or avidin with high efficiency. This is particularly crucial in applications such as immunoassays, affinity chromatography, and surface-based detection methods where efficient capture of the biotinylated molecule is paramount for signal strength and accuracy. medchemexpress.com The optimization of spacer arm length is a key consideration in bioconjugation, as it directly impacts the accessibility of the biotin tag and the success of the interaction study. precisepeg.com

Flexibility and Extended Reach in Conjugation Design

The design of a bioconjugate often requires precise control over the spatial relationship between its components. The this compound provides a linker with both flexibility and a significant reach, which are advantageous for conjugation design. precisepeg.comaxispharm.com The single-stranded PEG6 chain is highly flexible, allowing the attached biotin to have considerable rotational freedom. This mobility can help the biotin orient itself optimally within the binding site of streptavidin, facilitating a more stable interaction. nih.gov

The extended reach of the PEG6 spacer arm, which is approximately 29.1 Å, allows for the biotinylation of primary amines (such as those on lysine residues) that may be located in sterically confined regions of a protein's surface. axispharm.com This capability expands the range of potential labeling sites, offering greater control in creating well-defined and functional bioconjugates. The defined length and hydrophilic nature of the PEG spacer make it a predictable and reliable tool for researchers designing complex molecular assemblies for applications ranging from diagnostics to targeted drug delivery. precisepeg.combiosynth.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₂₉H₄₈N₄O₁₂S glpbio.commedchemexpress.comprecisepeg.com
Molecular Weight 676.78 g/mol medkoo.comglpbio.commedchemexpress.comprecisepeg.com
Spacer Arm Length ~29.1 Å axispharm.com
Reactivity Primary amines (e.g., lysine, N-terminus) at pH 7-9 cd-bioparticles.netchemicalbook.inbroadpharm.comaxispharm.com

| Solubility | Soluble in aqueous media and polar organic solvents like DMSO | axispharm.comchemicalbook.inmedkoo.commedchemexpress.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Streptavidin
Avidin
N-hydroxysuccinimide (NHS)

Applications of Biotin Peg6 Nhs Ester in Advanced Biochemical and Molecular Research

Targeted Protein Degradation Research with PROTAC Linkers

Targeted protein degradation is a revolutionary strategy in drug discovery that aims to eliminate disease-causing proteins. bpsbioscience.com A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs). bpsbioscience.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. bpsbioscience.commedchemexpress.com Biotin-PEG6-NHS ester serves as a critical component in the construction of these PROTACs. medchemexpress.comglpbio.comtargetmol.com

Design and Synthesis Strategies for this compound-based PROTACs

The design of effective PROTACs requires careful consideration of the linker connecting the target protein ligand and the E3 ligase ligand. precisepeg.com The linker's length, flexibility, and solubility can significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation. precisepeg.commedchemexpress.com

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs. medchemexpress.comglpbio.comtargetmol.com The PEG6 spacer provides a flexible and hydrophilic chain, which can improve the solubility of the resulting PROTAC molecule in aqueous environments. broadpharm.comcd-bioparticles.net The NHS ester group is an amine-reactive functional group that readily reacts with primary amines (such as those on lysine (B10760008) residues) on a target protein ligand or an E3 ligase ligand to form a stable amide bond. broadpharm.comcd-bioparticles.net This reaction is typically carried out at a pH of 7-9. broadpharm.comcd-bioparticles.net

The general strategy for synthesizing a this compound-based PROTAC involves a multi-step process. For instance, a ligand for a target protein can be modified to contain a reactive amine group, which is then conjugated to the NHS ester of this compound. The biotin (B1667282) end can then be used for various purposes, including the attachment of an E3 ligase ligand that has been functionalized to bind to biotin.

Investigations into E3 Ligase Recruitment in Research Models

The recruitment of an E3 ubiquitin ligase is the central mechanism by which PROTACs mediate protein degradation. medchemexpress.eunih.gov There are over 600 E3 ligases in humans, and the choice of which one to recruit can impact the specificity and efficiency of protein degradation. nih.gov Commonly recruited E3 ligases in PROTAC design include Cereblon (CRBN) and von Hippel-Lindau (VHL). medchemexpress.com

In research models, this compound can be utilized to create tools for studying E3 ligase recruitment. For example, a known E3 ligase ligand can be conjugated to this compound. This biotinylated E3 ligase ligand can then be used in various assays to investigate its interaction with the E3 ligase and to identify new proteins that may be targeted by this E3 ligase. The biotin tag allows for the detection and isolation of the E3 ligase and its associated proteins.

Methodologies for Studying Protein Degradation Pathways

Understanding the intricate pathways of protein degradation is crucial for developing effective targeted therapies. medchemexpress.eunih.gov this compound facilitates the study of these pathways by enabling the creation of specific probes and affinity reagents.

One common methodology involves using a biotinylated PROTAC to pull down the entire ternary complex (target protein, PROTAC, and E3 ligase) from cell lysates. This is achieved by incubating the cell lysate with the biotinylated PROTAC and then using streptavidin-coated beads to capture the biotin tag. nih.gov The captured complex can then be analyzed by techniques such as Western blotting or mass spectrometry to identify the components and study the interactions between them. This approach allows researchers to confirm the formation of the ternary complex and to investigate the specific E3 ligase involved in the degradation of a particular target protein.

Protein and Peptide Labeling for Detection and Purification Studies

The strong and highly specific interaction between biotin and avidin (B1170675) or streptavidin is a cornerstone of many biochemical assays. peakproteins.combiochempeg.com this compound is an effective reagent for attaching a biotin label to proteins and peptides, thereby enabling their detection and purification. broadpharm.com

Strategies for Biotinylation of Recombinant Proteins

Biotinylation is the process of covalently attaching biotin to a molecule, such as a protein. issuu.com this compound is an amine-reactive biotinylation reagent. broadpharm.com The NHS ester reacts with primary amines, which are commonly found on the side chains of lysine residues and the N-terminus of proteins. broadpharm.comcd-bioparticles.net

The strategy for biotinylating a recombinant protein with this compound involves dissolving the reagent and the protein in a suitable buffer, typically at a pH between 7 and 9, to facilitate the reaction. broadpharm.com The PEG6 spacer in the linker helps to maintain the solubility of the protein after biotinylation and minimizes steric hindrance, ensuring that the biotin tag is accessible for binding to avidin or streptavidin. issuu.comaxispharm.com The extent of biotinylation can be controlled by adjusting the molar ratio of the biotinylation reagent to the protein. After the reaction, any unreacted biotinylation reagent can be removed by dialysis or gel filtration.

Affinity Purification Techniques in Proteomics Research

Affinity purification is a powerful technique for isolating a specific protein or protein complex from a complex mixture, such as a cell lysate. peakproteins.com Biotinylation with this compound is a widely used method to prepare proteins for affinity purification. targetmol.compeakproteins.com

Once a protein of interest is biotinylated, it can be captured from a solution using an affinity matrix that is coated with avidin or streptavidin. nih.gov The high affinity of the biotin-avidin/streptavidin interaction ensures that the protein is tightly bound to the matrix, while other proteins can be washed away. peakproteins.com This allows for a highly specific purification of the target protein. The captured protein can then be eluted from the matrix for further analysis, such as mass spectrometry-based proteomic studies to identify interacting partners.

Development of Detection Systems for Biomolecules

The unique properties of this compound are leveraged in the creation of sophisticated detection systems for various biomolecules, including proteins and nucleic acids. biochempeg.com The fundamental principle lies in the extraordinarily strong and specific non-covalent interaction between biotin (also known as vitamin H) and the proteins avidin or streptavidin. creative-biolabs.com

Researchers can label a biomolecule of interest, such as an antibody or a DNA probe, with this compound. The NHS ester group forms a stable amide bond with primary amine groups present on the target molecule. broadpharm.comcd-bioparticles.net Once biotinylated, this molecule can be detected with high sensitivity using streptavidin or avidin conjugated to a reporter molecule, such as an enzyme or a fluorescent dye. creative-biolabs.com This system significantly amplifies the signal, allowing for the detection of low-abundance biomolecules.

A notable application is in the development of the DNA-linked Inhibitor Antibody (DIANA) assay. In one study, a detection probe for testing inhibitors of the influenza A polymerase subunit PB2 was synthesized using this compound. researchgate.net This demonstrates the compound's utility in creating specific probes for complex biological assays. The hydrophilic PEG6 spacer is particularly advantageous as it increases the solubility of the labeled molecule in aqueous buffers and reduces non-specific binding, leading to improved assay performance. axispharm.comlumiprobe.com

Immunoassay and Biosensor Development Research

The versatility of this compound extends to the development of immunoassays and biosensors, which are critical tools for diagnostics and research.

Functionalization Strategies for Biosensor Platforms

The functionalization of biosensor surfaces is a critical step in the development of sensitive and specific detection platforms. This compound is instrumental in this process. Biosensor surfaces, often made of materials like gold or silicon nitride, can be chemically modified to introduce amine groups. acs.orgnih.gov These amine groups can then react with the NHS ester of this compound, effectively coating the surface with biotin molecules. broadpharm.com

This biotinylated surface then serves as a versatile platform for immobilizing streptavidin or avidin. Subsequently, any biotinylated molecule, such as an antibody, enzyme, or nucleic acid probe, can be captured on the surface. This layered approach provides a stable and oriented immobilization of biomolecules, which is crucial for the performance of biosensors like those based on surface plasmon resonance (SPR). creative-biolabs.comresearchgate.net The PEG6 spacer in this context helps to extend the captured biomolecule away from the surface, minimizing steric hindrance and ensuring its biological activity is retained. axispharm.com

Research AreaKey FindingReference
Biosensor FunctionalizationThis compound enables the creation of biotinylated surfaces for the stable and oriented immobilization of biomolecules on biosensor platforms. broadpharm.comacs.org
Immunoassay DevelopmentThe high-affinity biotin-streptavidin interaction, facilitated by biotinylation with this compound, enhances the sensitivity of immunoassays. creative-biolabs.comresearchgate.net
High-Throughput ScreeningThis compound is used to synthesize probes for assays like AlphaScreen, enabling the screening of large compound libraries. researchgate.net

Applications in High-Throughput Screening Assay Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. This compound has been utilized in the development of HTS assays. For instance, in the development of an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for testing inhibitors of the influenza virus protein PB2, a biotinylated congener of the inhibitor pimodivir (B611791) (VX-787) was used. researchgate.net The synthesis of such biotinylated probes often involves reagents like this compound to attach the biotin tag to the molecule of interest. researchgate.net This enables the interaction between the target protein and the inhibitor to be monitored in a high-throughput format.

Research on Immunoassays and Diagnostic Tools

In the field of immunoassays and diagnostics, this compound is a key reagent for enhancing detection sensitivity and specificity. targetmol.compurepeg.com By labeling detection antibodies or antigens with biotin, the signal can be significantly amplified through the use of streptavidin-enzyme or streptavidin-fluorophore conjugates. creative-biolabs.com This principle is fundamental to various immunoassay formats, including ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry. tcichemicals.com

The use of a PEG spacer, such as in this compound, has been shown to be beneficial. For example, antibodies labeled with biotin-PEG reagents exhibit less aggregation when stored in solution compared to those labeled with reagents containing only hydrocarbon spacers. lumiprobe.com This improved stability is crucial for the reliability and shelf-life of diagnostic kits.

Cellular and Subcellular Labeling Research Methodologies

This compound is also a valuable tool for labeling and imaging cellular components.

Development of Fluorescently Labeled Probes for Imaging

The development of fluorescent probes is essential for visualizing cellular and subcellular structures and processes. this compound can be used in a multi-step labeling strategy to create such probes. A primary molecule, such as an antibody that specifically recognizes a cellular target, can be biotinylated using this compound. This biotinylated antibody can then be detected with a fluorescently labeled streptavidin. biochempeg.com

Surface Labeling Techniques for Cell Biology Studies

This compound is a valuable reagent for the specific labeling of cell surface proteins, a crucial technique for studying protein expression, localization, and dynamics. thermofisher.cominterchim.fr The NHS ester group reacts efficiently with primary amines (found on lysine residues and the N-terminus of proteins) at a pH of 7-9 to form stable amide bonds. broadpharm.comcd-bioparticles.net

A key feature of this type of reagent is its ability to selectively label proteins on the exterior of the cell. When the reagent is designed to be water-soluble and membrane-impermeable, it cannot cross the cell membrane, ensuring that only proteins exposed on the cell surface are biotinylated. thermofisher.comthermofisher.com This specificity is fundamental for distinguishing between cell surface and intracellular protein populations. thermofisher.com

The general procedure for cell surface biotinylation involves several key steps. Initially, cells are washed with an ice-cold, amine-free buffer like phosphate-buffered saline (PBS) at a pH of 8.0 to remove any contaminating proteins from the culture medium. interchim.frthermofisher.com The cells are then incubated with the Biotin-PEG-NHS ester solution. The concentration of the biotinylation reagent and the incubation time are critical parameters that are optimized based on the cell type and concentration. interchim.frthermofisher.com For instance, a typical starting concentration might be in the low millimolar range, with an incubation period of 30 minutes at room temperature or on ice to minimize endocytosis of the labeled proteins. interchim.frthermofisher.com Following incubation, the reaction is quenched, and excess reagent is washed away. interchim.fr The biotinylated proteins can then be detected or isolated using streptavidin-based probes. nih.gov

The hydrophilic PEG spacer on this compound is particularly advantageous as it increases the solubility of the reagent in aqueous buffers and transfers this property to the labeled protein, which can help reduce aggregation. cd-bioparticles.net

Table 1: General Protocol for Cell Surface Protein Biotinylation

StepProcedurePurpose
1. Cell Preparation Wash cells 3x with ice-cold, amine-free buffer (e.g., PBS, pH 8.0).To remove amine-containing media and contaminating proteins. thermofisher.com
2. Reagent Preparation Dissolve Biotin-PEG-NHS ester in an appropriate solvent (e.g., water or DMSO) immediately before use.The NHS ester is moisture-sensitive and hydrolyzes over time. interchim.fr
3. Biotinylation Incubate cells with the biotinylation reagent solution (e.g., 2mM final concentration).To covalently attach the biotin label to primary amines of surface proteins. thermofisher.com
4. Incubation Incubate for 30 minutes at room temperature or on ice.To allow the labeling reaction to proceed. Incubation on ice helps to reduce the internalization of labeled proteins. thermofisher.com
5. Quenching & Washing Add a quenching buffer (e.g., Tris-based buffer) and wash cells again with cold PBS.To stop the reaction and remove excess, unreacted biotin reagent. interchim.fr
6. Downstream Analysis Lyse cells and proceed with detection or purification using streptavidin-conjugated probes (e.g., streptavidin-agarose beads for pulldown).To analyze the labeled proteins. nih.gov

Research into Extracellular Vesicle Labeling

Extracellular vesicles (EVs), including exosomes, are cell-derived nanoparticles that are crucial for intercellular communication. nih.gov Labeling EVs is essential for tracking their biodistribution and understanding their targeting mechanisms. nih.gov this compound can be used for the surface modification of EVs, enabling their detection and purification. uni-saarland.de

The NHS ester functionality allows for the direct conjugation of the biotin-PEG6 moiety to the primary amine groups present on the surface proteins of EVs. uni-saarland.de This covalent attachment provides a stable label for tracking and affinity purification. One research approach involves incubating isolated EVs with the Biotin-PEG-NHS ester, followed by removal of the unreacted reagent. uni-saarland.de However, this method can sometimes lead to the formation of EV aggregates. uni-saarland.de

A more advanced, two-step "click chemistry" approach has also been developed for EV surface functionalization. In this method, EVs are first modified with a molecule containing a bioorthogonal functional group, such as an azide (B81097), using an NHS ester. Subsequently, a biotin molecule containing the complementary functional group (e.g., DBCO for a SPAAC reaction) is introduced. uni-saarland.de This method can provide more controlled and specific labeling.

The biotin-streptavidin system offers a versatile platform for functionalizing EVs. nih.gov Once EVs are biotinylated, they can be conjugated to streptavidin, which has four biotin-binding sites. This allows for the attachment of multiple biotinylated molecules, such as targeting ligands or imaging agents, thereby amplifying the signal or therapeutic potential. nih.gov For instance, research has shown that biotinylated EVs can be linked to streptavidin-conjugated horseradish peroxidase for detection assays or to biotinylated antibodies for targeted delivery. nih.govuni-saarland.de

Table 2: Research Findings in Extracellular Vesicle Labeling

Research FocusMethodKey FindingReference
EV Surface Functionalization Direct labeling with Biotin-PEG-NHS ester.Successful introduction of biotin onto vesicles, but with observed EV aggregation. uni-saarland.de
Multi-modal Imaging Creation of a reporter system combining Gaussia luciferase (Gluc) and biotinylation.Allowed for monitoring of EV distribution in major organs and fluids, revealing a rapid distribution phase followed by elimination. frontiersin.org
Targeted Delivery Enzymatic ligation of a biotinylated peptide followed by incubation with streptavidin and a biotinylated targeting molecule.Enabled the stable conjugation of intact monoclonal antibodies to the EV surface, enhancing the scope of EV targeting. nih.gov
Click Chemistry Labeling Reaction of azide-modified EVs with DBCO-coupled biotin.Enabled the preparation of biotinylated EVs that could be further functionalized with streptavidin-horseradish peroxidase. uni-saarland.de

Bioconjugation in Targeted Delivery System Research (Excluding Clinical Aspects)

Research Approaches for Antibody-Drug Conjugate (ADC) Linker Development

Antibody-drug conjugates (ADCs) are a class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells. biochempeg.com An ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. acs.org The linker is a critical component, influencing the stability, solubility, and release of the payload. axispharm.com

This compound serves as a model and a building block in the research and development of ADC linkers. medkoo.com The PEG component of the linker is particularly important in ADC design. PEGylation can improve the hydrophilicity of the ADC, which is beneficial as many cytotoxic payloads are lipophilic. biochempeg.com Increased hydrophilicity can help prevent aggregation of the ADC, which can otherwise negatively impact its efficacy and pharmacokinetics. acs.org The PEG spacer can also create a protective shield around the payload, enhancing its stability in circulation. biochempeg.com

In ADC research, NHS esters are used to conjugate the linker-payload complex to lysine residues on the antibody. While this compound itself is primarily a biotinylation reagent, the principles of its components are directly applicable to ADC linker design. Researchers can synthesize custom linkers that incorporate a PEG6 spacer and an NHS ester for antibody conjugation, but replace the biotin with a cytotoxic drug. The PEG6 spacer provides spatial separation between the antibody and the drug, which can be crucial for maintaining the antibody's binding affinity and for facilitating the drug's release at the target site. axispharm.com

Linkers in ADCs can be either cleavable or non-cleavable. axispharm.com Research into cleavable linkers often involves designing spacers that are stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes. axispharm.com The flexibility and hydrophilicity imparted by a PEG6 spacer can be integrated into these sophisticated linker designs to optimize the performance of the resulting ADC. biochempeg.com

Design of Targeted Molecular Tools

This compound is instrumental in the design and synthesis of targeted molecular tools for a wide range of research applications, including immunoassays, affinity purification, and cellular imaging. biochempeg.com The bifunctional nature of the molecule allows for the straightforward conjugation of a biotin tag to any protein, peptide, or other molecule containing a primary amine. broadpharm.com

The resulting biotinylated molecule can then be used as a probe in various detection systems. The high-affinity and specific interaction between biotin and streptavidin (or avidin) is one of the most robust non-covalent interactions known in biology, making it an ideal system for molecular detection and purification. thermofisher.com For example, a biotinylated antibody can be used to detect its target antigen, and the signal can be amplified by using a streptavidin-enzyme conjugate. thermofisher.com

The PEG6 spacer in this compound offers significant advantages in the creation of these molecular tools. It reduces steric hindrance, ensuring that the biotin tag is accessible for binding to streptavidin without interfering with the biological activity of the labeled molecule. axispharm.combiochempeg.com This is particularly important when labeling large proteins or when studying protein-protein interactions. The hydrophilic nature of the PEG spacer also helps to maintain the solubility of the labeled molecule, preventing aggregation and non-specific binding. biochempeg.com

In the context of targeted delivery systems for research, biotinylated molecules can be used to target cells or tissues that have been engineered to express streptavidin on their surface. More commonly, the biotin tag is used to assemble multi-component complexes. For instance, a biotinylated targeting ligand (e.g., a peptide that binds to a specific cell surface receptor) can be complexed with a streptavidin-conjugated nanoparticle or a fluorescent probe, thereby creating a targeted imaging or delivery tool. rsc.org This modular approach allows for the flexible design of a wide array of research tools tailored to specific experimental needs. rsc.org

Table 3: Components of this compound and Their Roles in Molecular Tool Design

ComponentChemical GroupFunction in Molecular Tool Design
Biotin Ureido ring fused with a tetrahydrothiophene (B86538) ring and a valeric acid side chain.High-affinity tag for detection, purification, and immobilization via streptavidin or avidin. thermofisher.combiochempeg.com
PEG6 Spacer Hexa-polyethylene glycol chain.Increases hydrophilicity, improves solubility, reduces steric hindrance, and provides a flexible spacer arm. axispharm.combiochempeg.com
NHS Ester N-hydroxysuccinimide ester.Amine-reactive group that forms stable, covalent amide bonds with primary amines on target molecules (e.g., proteins, peptides). broadpharm.combiochempeg.com

Biotin Peg6 Nhs Ester in Materials Science and Nanobiotechnology Research

Surface Functionalization of Research Materials

The ability of Biotin-PEG6-NHS ester to react with primary amines makes it a valuable reagent for modifying the surfaces of various materials. This process, known as surface functionalization, is crucial for creating materials with specific biological activities.

Modification of Solid Supports for Bio-Interfaces

In the field of bio-interface research, solid supports are frequently modified to create surfaces that can interact with biological molecules in a controlled manner. This compound is used to introduce biotin (B1667282) onto these surfaces. The NHS ester end of the molecule reacts with primary amine groups that have been introduced onto the solid support, covalently attaching the biotin-PEG moiety.

Once biotinylated, these solid supports, which can include materials like superparamagnetic iron oxide nanoparticles, can be used to immobilize streptavidin or avidin (B1170675) proteins. ethz.ch This creates a versatile platform for capturing any biotinylated molecule of interest. The PEG spacer in this compound is particularly important in this context as it extends the biotin group away from the surface, reducing steric hindrance and improving its accessibility for binding to streptavidin or avidin. Furthermore, the PEG layer helps to prevent the non-specific adsorption of other proteins to the surface. thermofisher.com

Development of Biofunctionalized Surfaces

The development of biofunctionalized surfaces is a key area of research with applications in diagnostics, and biomaterials. This compound plays a role in creating surfaces with specific biological functionalities. By immobilizing biotin on a surface, researchers can then attach streptavidin-conjugated enzymes, antibodies, or other proteins to create a highly specific and functional interface. thermofisher.com

This strategy is employed in the development of various bioassays. For example, a surface can be functionalized with biotin using this compound, followed by the binding of streptavidin. This streptavidin-coated surface can then capture biotinylated detection antibodies, forming the basis of a sensitive immunoassay. The hydrophilic PEG spacer is advantageous in these systems as it helps to maintain the activity of the immobilized proteins and reduces background noise from non-specific interactions. cd-bioparticles.net

Nanoparticle and Quantum Dot Functionalization for Research

This compound is extensively used in the functionalization of nanoparticles and quantum dots for a wide range of research applications, from bioimaging to therapeutic delivery systems.

Strategies for Ligand Anchoring to Nanoparticles

A primary challenge in nanoparticle research is the stable attachment of ligands to the nanoparticle surface. christiankuttner.de this compound provides a robust method for anchoring biotin to nanoparticles that have been surface-modified to present primary amine groups. nih.gov The NHS ester reacts with these amines to form a stable covalent bond.

This "grafting-to" approach allows for the decoration of nanoparticles with biotin, which can then be used to attach streptavidin-conjugated molecules. This method has been successfully applied to various types of nanoparticles, including gold nanoparticles and silica (B1680970) nanoparticles. nih.govnih.gov For quantum dots, which are semiconductor nanocrystals, surface modification with ligands like this compound is crucial for rendering them water-soluble and biocompatible for biological applications. researchgate.net The strong and specific interaction between biotin and streptavidin provides a reliable method for assembling nanoparticle-protein conjugates.

Studies on Nanoparticle-Protein Corona Formation in Research Models

When nanoparticles are introduced into a biological fluid, proteins rapidly adsorb to their surface, forming a "protein corona". diva-portal.orgnih.gov This corona can significantly alter the biological identity and behavior of the nanoparticle. nih.gov Understanding and controlling the formation of the protein corona is a major focus of nanobiotechnology research.

This compound can be used as a tool to study the protein corona. By functionalizing nanoparticles with this molecule, researchers can investigate how the presence of a specific ligand (biotin) and a hydrophilic spacer (PEG) influences the composition of the protein corona. For instance, studies have shown that the composition of the protein corona on lipid nanoparticles differs depending on whether they are incubated in human cerebrospinal fluid or plasma, which in turn affects their cellular uptake. nih.gov While not directly mentioning this compound, this research highlights the importance of surface chemistry in determining the protein corona's makeup. The use of well-defined functionalized nanoparticles allows for systematic studies of these complex interactions.

Development of Nanoparticle-Based Assay Platforms

The unique properties of nanoparticles, such as their high surface area-to-volume ratio and optical properties, make them ideal for the development of novel assay platforms. This compound is a key reagent in the construction of these platforms.

One example is the development of a nanoparticle-based scintillation proximity assay (nanoSPA). nih.gov In this system, scintillant-doped polystyrene core particles are encapsulated within a functionalized silica shell. The shell is modified with Biotin-PEG-NHS ester to attach biotin. When a radiolabeled molecule binds to the biotinylated nanoparticles (via a streptavidin bridge), it comes into close enough proximity to the scintillant to produce a detectable signal. This allows for the development of separation-free assays for a variety of analytes.

Another application is in the creation of universal gold nanoparticle probes for the simultaneous detection of nucleic acids and proteins. nih.gov In this approach, gold nanoparticles are functionalized with Biotin-PEG-thiol linkers. These biotinylated gold nanoparticles can then be used in microarray assays to detect both protein and nucleic acid targets with high sensitivity. The stability and versatility of these probes open up possibilities for advanced diagnostic tools.

Hydrogel and Polymer System Integration Research

This compound is a heterobifunctional crosslinker that serves as a critical tool in materials science and nanobiotechnology for the functionalization of polymers and hydrogels. Its structure comprises a biotin molecule for high-affinity binding, a six-unit polyethylene (B3416737) glycol (PEG) spacer that imparts hydrophilicity and spatial separation, and a N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines. The NHS ester reacts specifically and efficiently with amine groups (-NH2) present on proteins, peptides, or amine-modified polymer surfaces at a pH range of 7-9, forming stable amide bonds. This reactivity is fundamental to its role in integrating biological functionality into synthetic and semi-synthetic material systems.

Grafting onto Polymer Scaffolds for Advanced Materials Research

The "grafting to" method is a prevalent strategy in surface modification, where fully formed polymer chains are covalently attached to a substrate, such as a polymer scaffold. This compound is extensively used in this approach to functionalize scaffolds for applications in tissue engineering and advanced materials research.

A notable research application involves the modification of gelatin methacryloyl (GelMA) hydrogels. GelMA is a popular biomaterial for creating tissue engineering scaffolds due to its biocompatibility and tunable properties. By reacting Biotin-PEGn-NHS ester with the primary amine groups (from lysine (B10760008) residues) on the gelatin backbone of GelMA, researchers can create biotin-functionalized hydrogel scaffolds (Bio-GelMA).

The primary purpose of this biotinylation is to imbue the scaffold with the ability to specifically capture streptavidin- or avidin-conjugated molecules. The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, providing a stable and highly specific anchoring point. This allows for the controlled and oriented immobilization of various bioactive molecules, such as growth factors, enzymes, or antibodies, onto the scaffold surface. The hydrophilic PEG6 spacer plays a crucial role by extending the biotin moiety away from the scaffold backbone, increasing its accessibility for binding and minimizing potential steric hindrance. This modular approach enables the design of "smart" scaffolds that can present specific biological signals to cells, thereby influencing cell adhesion, differentiation, and tissue formation.

Table 1: Components in Grafting this compound onto Polymer Scaffolds

ComponentRole in the SystemResearch Objective
Polymer Scaffold (e.g., GelMA) Provides the structural framework for cell growth and tissue organization. Contains primary amine groups for conjugation.To create a 3D environment that mimics the native extracellular matrix.
This compound Covalently grafts to the scaffold via its NHS ester group, functionalizing the surface with biotin.To act as a molecular adapter, introducing a high-affinity binding site onto an otherwise inert scaffold surface.
Streptavidin/Avidin Conjugate Binds with high specificity and affinity to the biotin on the scaffold. The conjugate carries a desired bioactive molecule.To immobilize specific proteins, growth factors, or other molecules in a controlled manner.
Bioactive Molecule A molecule (e.g., growth factor, peptide) chemically linked to streptavidin/avidin.To present specific biological cues to cells interacting with the scaffold, directing their behavior.

Engineering of Biodegradable Systems in Research Contexts

In nanobiotechnology, particularly for applications like targeted drug delivery, the development of biodegradable systems is of paramount importance. These systems are designed to perform their function and then degrade into non-toxic, clearable byproducts, avoiding long-term accumulation in the body. This compound is a key reagent used to functionalize the surface of biodegradable nanoparticles, enabling targeted delivery to specific cells or tissues.

Research in this area often employs biodegradable polymers such as those based on polylactide (PLA) or copolymers like poly(D,L-lactide-co-2-methyl-2-carboxytrimethylene carbonate)-graft-poly(ethylene glycol) (P(LA-co-TMCC)-g-PEG). These polymers can self-assemble into nanoparticles that encapsulate therapeutic agents within their hydrophobic core.

The integration of this compound occurs at the nanoparticle surface. The NHS ester group reacts with amine groups present on the terminus of the hydrophilic PEG chains of the copolymer, covalently attaching the biotin-PEG6 moiety to the nanoparticle's outer shell. This process results in a biodegradable nanoparticle decorated with accessible biotin molecules. This surface functionalization allows the nanoparticles to be used in a highly specific, multi-step targeting strategy. For instance, a targeting antibody conjugated to streptavidin can be introduced, which then binds to the biotinylated nanoparticles. This entire complex can then be directed toward cells that express the antigen recognized by the antibody. This modular approach combines the benefits of a biodegradable drug carrier with the robust and highly specific biotin-avidin binding system for precise targeting.

Table 2: Design of a Biotinylated Biodegradable Nanoparticle System

ComponentFunctionRationale in Research Context
Biodegradable Polymer Core (e.g., PLA) Encapsulates a payload

Methodological Considerations and Optimization Strategies in Biotin Peg6 Nhs Ester Applications

Reaction Conditions and Buffer System Selection for Optimal Conjugation

The successful conjugation of Biotin-PEG6-NHS ester to primary amines on biomolecules is critically dependent on carefully controlled reaction conditions. The N-hydroxysuccinimide (NHS) ester moiety is highly reactive towards nucleophilic primary amines, found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, resulting in the formation of a stable amide bond. However, this reactivity is also susceptible to competing hydrolysis in aqueous environments, a factor that must be managed to ensure high conjugation efficiency.

pH: The pH of the reaction buffer is the most critical parameter. The reaction with amines is strongly pH-dependent. At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. Conversely, at excessively high pH, the rate of NHS-ester hydrolysis increases dramatically, which consumes the reagent before it can react with the target molecule. The optimal pH range for NHS ester conjugation is generally between 7.2 and 9.0, with a more specific recommendation often cited as pH 8.3-8.5.

Buffer Systems: The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with the reaction as they will compete with the target molecule for the this compound. These amine-containing buffers are, however, useful for quenching the reaction once the desired conjugation time has elapsed. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, borate, and HEPES, as they lack primary amines and perform well within the optimal pH range. For large-scale reactions, it is important to monitor the pH, as the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can acidify the mixture.

Solvent and Reagent Preparation: this compound is often insoluble in aqueous buffers and must first be dissolved in a water-miscible, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This stock solution is then added to the biomolecule in the aqueous buffer, ensuring the final concentration of the organic solvent is typically kept below 10% to avoid denaturation of the protein. The NHS-ester moiety is moisture-sensitive and readily hydrolyzes, so the reagent should be equilibrated to room temperature before opening to prevent condensation, and solutions should be prepared immediately before use.

Temperature and Incubation Time: Conjugation reactions can be performed at room temperature for 30-60 minutes or at 4°C (on ice) for two hours or longer. Lower temperatures can help to slow the rate of hydrolysis, potentially increasing the yield of the desired conjugate, especially during longer incubation periods.

Table 1: Recommended Buffer Systems for this compound Conjugation
Buffer SystemRecommended pH RangeKey CharacteristicsReference
Phosphate-Buffered Saline (PBS)7.2 - 7.5Commonly used, physiologically compatible, amine-free.
Sodium Bicarbonate8.3 - 8.5Provides optimal pH for high efficiency, amine-free.
Borate Buffer8.0 - 8.5Effective amine-free alternative for maintaining alkaline pH.
HEPES Buffer7.2 - 8.0Good buffering capacity in the physiological range, amine-free.

Strategies for Achieving Homogeneous Labeling in Research Applications

Homogeneous labeling, where a consistent number of biotin (B1667282) tags are attached to each target molecule at specific sites, is crucial for quantitative and reproducible downstream applications. Several strategies can be employed to control the labeling process.

Molar Ratio Control: The simplest method to control the degree of biotinylation is to adjust the molar ratio of this compound to the target biomolecule. A common starting point is a 20-fold molar excess of the biotin reagent for protein labeling. However, the optimal ratio is empirical and depends on the number of accessible primary amines on the protein's surface and the desired degree of labeling. For mono-labeling, a much lower molar excess, often between 8:1 and 10:1 (reagent:protein), is recommended as a starting point.

Minimizing Off-Target Reactions: While NHS esters primarily target lysine and N-terminal amines, they can also drive the formation of less stable O-acyl esters on serine, tyrosine, and threonine residues, a phenomenon known as "overlabeling". These side-reactions contribute to sample heterogeneity and can complicate data analysis, particularly in quantitative proteomics. This overlabeling is more prevalent at higher pH values.

Strategic Quenching: The choice of quenching reagent can influence the homogeneity of the final product. While traditional quenching buffers like Tris or glycine effectively stop the reaction by consuming excess NHS ester, recent research has highlighted more advanced strategies. Treatment with hydroxylamine (B1172632) has been used to remove O-derivative labels, but its efficiency can be low. A more robust method involves using methylamine, which has been shown to efficiently reverse the O-acylation on serine, threonine, and tyrosine residues, reducing the proportion of overlabeled peptides to less than 1% without affecting the intended N-terminal and lysine labeling. This selective removal of off-target modifications leads to a more homogeneous product.

Purification Techniques for Biotinylated Conjugates in Research

After the conjugation reaction, it is essential to remove unreacted this compound and reaction byproducts, such as N-hydroxysuccinimide and the hydrolyzed reagent. Failure to do so can interfere with subsequent assays. Several techniques are commonly used for this purification step, primarily based on size exclusion.

Gel Filtration Chromatography (Desalting): This is one of the most common and effective methods for purifying biotinylated macromolecules like proteins. The technique utilizes a porous resin that separates molecules based on size. The larger biotinylated protein conjugate passes through the column quickly in the void volume, while the smaller, unreacted biotin reagent and byproducts are retained by the pores and elute later. Pre-packed spin desalting columns offer a rapid and convenient format for this process.

Dialysis: Dialysis is another size-based purification method suitable for large volumes and macromolecules. The reaction mixture is placed in a dialysis bag or cassette made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This is then placed in a large volume of buffer. The small, unwanted molecules diffuse out through the membrane into the buffer, while the large biotinylated conjugate is retained. The process typically requires several buffer changes over an extended period.

Precipitation: For certain biomolecules like proteins and nucleic acids, precipitation can be an alternative purification method. The addition of organic solvents like ethanol (B145695) or acetone (B3395972) can cause the macromolecular conjugate to precipitate out of the solution, leaving the smaller impurities dissolved in the supernatant, which can then be removed.

Table 2: Comparison of Purification Techniques for Biotinylated Conjugates
TechniquePrincipleAdvantagesDisadvantagesReference
Gel Filtration / DesaltingSize ExclusionFast, efficient removal of small molecules, good recovery.Can result in sample dilution.
DialysisSize Exclusion via MembraneGentle, suitable for large volumes, effective buffer exchange.Slow, requires large buffer volumes, potential for sample loss.
PrecipitationDifferential SolubilityCan concentrate the sample.Risk of protein denaturation, potential for co-precipitation of impurities.

Analytical Methods for Characterization of Conjugation Efficiency and Purity in Research

Mass spectrometry (MS) is a powerful tool for characterizing biotinylated molecules. It provides a direct measurement of the molecular weight of the conjugate. The mass of the this compound moiety is known, and its covalent attachment to a biomolecule will result in a predictable mass shift. By comparing the mass spectrum of the unlabeled molecule to that of the biotinylated product, one can confirm that the conjugation was successful. Furthermore, high-resolution MS can determine the distribution of species, revealing the number of biotin tags attached per molecule (e.g., one, two, three, etc.), thereby providing a precise measure of the degree of biotinylation and the homogeneity of the product. In proteomics, MS is also used to identify the specific sites of modification (e.g., which lysine residues were labeled) and to distinguish between intended N-derivatives and unintended O-derivatives.

Spectroscopic and chromatographic methods provide complementary information regarding conjugation efficiency and purity.

Spectroscopic Assays: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method used to estimate the level of biotin incorporation. The HABA dye binds to avidin (B1170675) or streptavidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance. By measuring the change in absorbance after adding the biotinylated sample, one can quantify the amount of biotin present. Additionally, UV-Vis spectrophotometry can be used to assess the activity of the NHS-ester reagent itself prior to the reaction. The release of the N-hydroxysuccinimide byproduct upon hydrolysis results in a strong absorbance at 260-280 nm, which can be measured to confirm the reagent is active.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC), is widely used to assess the purity of the conjugate. HPLC can separate the biotinylated product from the unreacted starting material and other impurities. By analyzing the resulting chromatogram, one can determine the percentage of successfully conjugated product and detect the presence of any contaminants or aggregates.

Comparative Analysis with Alternative Bioconjugation Reagents and Strategies

This compound is a versatile reagent, but its suitability depends on the specific application. A comparative analysis with alternative reagents highlights its relative advantages and disadvantages.

Comparison with Other NHS Esters:

PEG Chain Length (e.g., Biotin-PEG4-NHS vs. Biotin-PEG8-NHS): The PEG6 linker provides a spacer arm of significant length, which helps to minimize steric hindrance when the biotin binds to avidin or streptavidin. Shorter PEG linkers (e.g., PEG2, PEG4) may be sufficient for some applications, while longer linkers (e.g., PEG8, PEG12) can further increase the aqueous solubility of the reagent and the final conjugate. The choice of PEG length is a balance between solubility, steric hindrance, and potential non-specific interactions.

Sulfo-NHS Esters (e.g., Biotin-PEG6-Sulfo-NHS ester): The primary difference is solubility. Standard NHS esters are not water-soluble and must be dissolved in an organic solvent. Sulfo-NHS esters contain a charged sulfonate group on the succinimidyl ring, which renders them water-soluble. This eliminates the need for organic solvents, which can be beneficial when working with sensitive proteins. Furthermore, the negative charge makes Sulfo-NHS reagents membrane-impermeable, making them ideal for specifically labeling cell surface proteins.

Comparison with Other Reactive Chemistries:

Maleimide Chemistry (e.g., Biotin-PEG-Maleimide): While NHS esters target primary amines, maleimides react specifically with free sulfhydryl (thiol) groups on cysteine residues. This provides an alternative and often more specific labeling strategy, as cysteines are typically less abundant than lysines in proteins.

Click Chemistry (e.g., Biotin-PEG-Azide or -Alkyne): Click chemistry involves the highly efficient and specific reaction between an azide (B81097) and an alkyne (such as DBCO or TCO). This bioorthogonal strategy allows for labeling in complex biological systems with minimal off-target reactions. A molecule is first modified with an azide or alkyne, and then the biotin tag, functionalized with the complementary group, is "clicked" on. This two-step approach offers superior specificity compared to direct NHS ester labeling.

Table 3: Comparative Overview of Biotinylation Reagents
Reagent TypeTarget Functional GroupKey FeaturePrimary Use Case
This compoundPrimary Amines (-NH₂)Requires organic solvent; membrane permeable.General protein and peptide labeling.
Biotin-PEG6-Sulfo-NHS esterPrimary Amines (-NH₂)Water-soluble; membrane impermeable.Labeling cell surface proteins and sensitive biomolecules.
Biotin-PEG-MaleimideSulfhydryls (-SH)Highly specific for cysteine residues.Site-specific labeling where free cysteines are available.
Biotin-PEG-Azide/AlkyneComplementary Alkyne/AzideBioorthogonal; highly specific two-step reaction.Labeling in complex biological mixtures or live cells.

Table of Mentioned Compounds

Assessment of Site-Specific vs. Random Biotinylation Approaches

The decision to employ either a site-specific or a random biotinylation strategy when using this compound is a pivotal one, with each approach presenting distinct advantages and disadvantages. The primary goal is to attach the biotin moiety to a target molecule, typically a protein, in a manner that preserves its biological activity and function.

Random Biotinylation with this compound is the more conventional method. N-hydroxysuccinimide (NHS) esters readily react with primary amines (-NH2), which are abundantly available on the side chains of lysine residues and at the N-terminus of polypeptides. thermofisher.comapexbt.com This method is straightforward and can result in a high degree of biotinylation. However, this lack of control can lead to a heterogeneous mixture of products with varying numbers of biotin molecules attached at different positions. Such random modification can potentially obstruct active sites or binding domains, leading to a partial or complete loss of the protein's biological function. dianova.com For instance, if lysine residues are crucial for antigen binding in an antibody, their modification can diminish or abrogate the antibody's efficacy. dianova.com

Site-Specific Biotinylation , in contrast, offers a controlled and precise method of attaching the this compound to a predetermined location on the protein. This can be achieved through various techniques, such as introducing a unique reactive group at a specific site via genetic engineering. One common approach involves the introduction of a cysteine residue, whose sulfhydryl group can be specifically targeted by maleimide-activated biotin reagents. While this compound is amine-reactive, the principles of site-specificity highlight the importance of controlled conjugation. For example, a study comparing random and site-specific biotinylation of an anti-horseradish peroxidase (anti-HRP) antibody demonstrated that the site-specifically biotinylated antibody exhibited a 3-fold improvement in antigen binding capacity, sensitivity, and detection limit. researchgate.net This improvement is attributed to the uniform orientation of the antibody when immobilized on a streptavidin-coated surface. researchgate.net Another study reported that site-directed biotinylation of antibody F(ab')2 fragments resulted in a 20-fold higher recognition capacity compared to random biotinylation. researchgate.net

The polyethylene (B3416737) glycol (PEG) spacer of the this compound can play a role in mitigating some of the drawbacks of random biotinylation by providing a flexible linker that reduces steric hindrance between the biotin and the protein. nanocs.net This can help to preserve the protein's activity to some extent, even with random conjugation. However, for applications requiring high precision and uniformity, site-specific methods are generally superior.

FeatureSite-Specific BiotinylationRandom Biotinylation (with this compound)
Control over Conjugation Site High (pre-determined site)Low (reacts with available primary amines)
Product Homogeneity Homogeneous (uniform product)Heterogeneous (mixture of products)
Preservation of Protein Activity High (avoids modification of active sites)Variable (risk of inactivating the protein)
Reproducibility HighModerate to Low
Complexity of Procedure Higher (may require protein engineering)Lower (simpler reaction setup)
Reported Antigen Binding Improvement Up to 20-fold increase in recognition capacity. researchgate.netBaseline

Evaluation against Other Amine-Reactive Linkers

When random biotinylation is the chosen method, the selection of the amine-reactive linker is a critical step. This compound is one of several options available, and its performance should be evaluated against other linkers, primarily focusing on the nature of the reactive group and the spacer arm.

The most common amine-reactive groups are N-hydroxysuccinimide (NHS) esters and their water-soluble counterparts, sulfo-N-hydroxysuccinimide (sulfo-NHS) esters. thermofisher.com

This compound is soluble in organic solvents like DMSO or DMF and can permeate cell membranes, making it suitable for labeling intracellular proteins. thermofisher.comapexbt.com The NHS ester reacts efficiently with primary amines at a pH range of 7-9 to form stable amide bonds. thermofisher.com However, NHS esters are prone to hydrolysis in aqueous solutions, a process that accelerates with increasing pH. thermofisher.com

Sulfo-NHS esters , such as Sulfo-NHS-LC-Biotin, contain a sulfonate group that imparts water solubility and renders the molecule membrane-impermeable. thermofisher.com This makes them ideal for labeling cell surface proteins without affecting intracellular components. nih.gov The increased water solubility also eliminates the need for organic solvents, which can be detrimental to some proteins. While the reaction chemistry is identical to NHS esters, sulfo-NHS esters are generally more stable in aqueous solutions at physiological pH. thermofisher.com

The length and nature of the spacer arm also influence the properties of the biotinylation reagent. The PEG6 spacer in this compound offers several advantages:

Increased Hydrophilicity: The polyethylene glycol chain enhances the water solubility of the biotinylated molecule, which can help prevent aggregation. broadpharm.com

Reduced Steric Hindrance: The flexible and extended spacer arm minimizes steric hindrance, allowing for better interaction between the biotin and avidin or streptavidin. nanocs.net

Tunable Properties: The length of the PEG chain can be varied (e.g., PEG4, PEG12) to optimize the distance between the biotin and the target molecule for specific applications. medchemexpress.com

Other amine-reactive linkers include those with different spacer arms, such as the "LC" (long chain) variants, which are based on a 6-atom aminocaproic acid spacer. While effective, these alkyl chains are more hydrophobic than PEG linkers.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound Amine-reactive, membrane-permeable, PEG spacer.Good for intracellular labeling, PEG spacer enhances solubility and reduces steric hindrance.Requires organic solvent, susceptible to hydrolysis.
Sulfo-NHS-PEG-Biotin Amine-reactive, water-soluble, membrane-impermeable, PEG spacer.Ideal for cell surface labeling, no organic solvent needed, generally more stable in aqueous solution.Cannot be used for intracellular labeling.
Biotin-LC-NHS ester Amine-reactive, membrane-permeable, long alkyl chain spacer.Effective for general amine labeling.More hydrophobic than PEG linkers, may lead to aggregation.
Sulfo-NHS-LC-Biotin Amine-reactive, water-soluble, membrane-impermeable, long alkyl chain spacer.Good for cell surface labeling, water-soluble.More hydrophobic than PEG linkers.

Emerging Research Directions and Future Prospects for Biotin Peg6 Nhs Ester

Integration with Click Chemistry and Bioorthogonal Reactions in Research

Biotin-PEG6-NHS ester serves as a foundational molecule for the development of reagents used in click chemistry and bioorthogonal reactions. While the NHS ester allows for straightforward conjugation to primary amines on proteins and other biomolecules, the core structure can be modified to include functionalities that participate in these highly specific and efficient ligation reactions. lumiprobe.comprecisepeg.com

Researchers have developed derivatives where the NHS ester is replaced with or supplemented by other reactive groups. For instance, the synthesis of Azido-PEG6-NHS ester and DBCO-PEG6-NHS ester showcases the adaptability of the this compound scaffold. lumiprobe.commedchemexpress.com The azido (B1232118) group in Azido-PEG6-NHS ester can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne groups. medchemexpress.cnnih.gov Similarly, the dibenzocyclooctyne (DBCO) group is a key player in copper-free SPAAC reactions, which are highly valued for their biocompatibility in living systems. medchemexpress.commagtech.com.cn

Another area of development is the use of tetrazine ligation, a type of inverse-electron-demand Diels-Alder reaction. broadpharm.com By creating biotinylated reagents containing a tetrazine moiety, researchers can achieve rapid and specific conjugation to molecules functionalized with a trans-cyclooctene (B1233481) (TCO) group. broadpharm.com These approaches expand the utility of biotinylation to complex biological environments where the reaction conditions must be mild and highly selective.

Development of Novel Heterobifunctional and Multifunctional Linkers

This compound is inherently a heterobifunctional linker, possessing two distinct reactive ends: the biotin (B1667282) for binding to avidin (B1170675)/streptavidin and the NHS ester for coupling to primary amines. biosynth.com This fundamental characteristic is being leveraged to create a new generation of more complex heterobifunctional and multifunctional linkers for advanced applications.

One significant application is in the development of Proteolysis Targeting Chimeras (PROTACs). chemsrc.commedchemexpress.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. chemsrc.com this compound is used as a linker component in the synthesis of PROTACs, connecting the ligand for the target protein to the ligand for the E3 ligase. chemsrc.comtargetmol.com

The development of antibody-drug conjugates (ADCs) is another area where novel linkers based on the this compound structure are being explored. medkoo.com In ADCs, a cytotoxic drug is linked to an antibody that targets a specific cancer cell antigen. The linker's properties, including its length and stability, are critical for the ADC's efficacy. The PEG6 component of this compound provides desirable hydrophilicity and spacing. medkoo.com

Furthermore, multifunctional single-attachment-point (MSAP) reagents have been developed using a peptide scaffold to which biotin, a fluorescent reporter molecule, and an NHS ester are attached. nih.gov This creates a single reagent that can be used to biotinylate a protein, quantify the extent of biotinylation via fluorescence, and then use the biotin for subsequent applications. nih.gov

Advancements in Microfluidics and High-Throughput Research Platforms Utilizing this compound

The strong and specific interaction between biotin and streptavidin is widely exploited in microfluidics and high-throughput screening platforms for the immobilization and detection of biomolecules. This compound is used to functionalize the surfaces of microfluidic devices, enabling the capture of specific cells or molecules. tcichemicals.com

In a notable example, a high-throughput screening method known as the DNA-linked inhibitor antibody assay (DIANA) utilized this compound. researchgate.net In this assay, the linker was used in the synthesis of a detection probe for testing inhibitors of the influenza A polymerase cap-binding domain. researchgate.net This demonstrates the utility of this compound in developing robust and scalable screening assays.

The general principle involves reacting the NHS ester of the linker with amine-functionalized surfaces of microplates or beads. tcichemicals.com The biotinylated surface can then be used to immobilize streptavidin-conjugated proteins, antibodies, or nucleic acids for various assays, including ELISA and other ligand-binding assays. tcichemicals.comchemie-brunschwig.ch The PEG6 spacer helps to extend the biotin moiety away from the surface, reducing steric hindrance and improving its accessibility for binding to streptavidin.

Future Scope in Advanced Materials and Nanotechnology Research Tools

The ability of this compound to conjugate with biomolecules and nanoparticles makes it a valuable tool for the development of advanced materials and nanotechnologies. A key application is the functionalization of nanoparticles for targeted drug delivery and imaging.

For instance, gold nanoparticles can be functionalized with biotin-PEG linkers. nih.govsigmaaldrich.com The NHS ester end of the linker can be used to attach the linker to the nanoparticle surface, or alternatively, thiol-modified PEG-biotin linkers can be used for direct attachment to the gold surface. nih.gov These biotinylated nanoparticles can then be used for the sensitive detection of nucleic acids and proteins in microarray assays. nih.gov

Similarly, quantum dots (QDs), which are semiconductor nanocrystals with unique optical properties, can be made biocompatible and functionalized using biotinylated PEG ligands. nih.govnih.gov The biotin group allows for the conjugation of the QDs to streptavidin-labeled biomolecules, enabling their use as fluorescent probes in cellular imaging and tracking studies. nih.govnih.gov The PEG component is crucial for improving the water solubility and stability of the QDs in biological buffers. researchgate.net

Q & A

Basic Research Questions

Q. What is the reaction mechanism of Biotin-PEG6-NHS ester with proteins, and how can reaction efficiency be optimized?

  • Mechanism : The NHS ester group reacts with primary amines (e.g., lysine residues) via nucleophilic attack, forming stable amide bonds while releasing N-hydroxysuccinimide. The PEG6 spacer enhances solubility and reduces steric hindrance for streptavidin binding .
  • Optimization :

  • pH : Use buffers (e.g., PBS, HEPES) at pH 7.5–9.0 (optimal pH ~8.3).
  • Molar Ratio : A 10–20-fold molar excess of this compound to protein ensures efficient labeling.
  • Incubation : 30–60 minutes at 4°C or room temperature.
  • Purification : Remove unreacted reagent via dialysis, desalting columns, or centrifugal filters .

Q. What are the standard protocols for conjugating this compound to lysine residues in proteins?

  • Procedure :

Dissolve the protein (1–2 mg/mL) in amine-free buffer (pH 8–9).

Prepare this compound in anhydrous DMSO (10–20 mM).

Add the reagent to the protein solution at 10:1 molar ratio.

Incubate at 4°C for 1 hour with gentle mixing.

Purify using a PD-10 desalting column.

  • Validation : Confirm labeling via SDS-PAGE with streptavidin-HRP or mass spectrometry .

Q. How should this compound be stored to maintain stability, and what are the signs of reagent degradation?

  • Storage : Store desiccated at –20°C in the dark; avoid freeze-thaw cycles by aliquoting.
  • Degradation Signs : Reduced solubility, clumping, or failure to label proteins. Hydrolysis of the NHS ester group in aqueous conditions decreases reactivity .

Advanced Research Questions

Q. How does the PEG6 spacer length affect streptavidin binding compared to shorter PEG spacers (e.g., PEG4)?

  • Impact : PEG6 provides longer spacing (vs. PEG4), reducing steric hindrance and improving streptavidin accessibility. Studies show PEG4-labeled antibodies exhibit less aggregation in storage, but PEG6 enhances binding efficiency in sterically constrained environments (e.g., cell surface labeling) .
  • Experimental Design : Compare binding kinetics via surface plasmon resonance (SPR) or ELISA using PEG4- vs. PEG6-conjugated proteins.

Q. What strategies mitigate hydrolysis of the NHS ester group during biotinylation reactions?

  • Mitigation :

  • Fresh Preparation : Dissolve reagent in anhydrous DMSO immediately before use.
  • Reduced Aqueous Exposure : Limit reaction time (<2 hours) and use ice-cold buffers.
  • Alternative Activation : For carboxylate targets, pre-activate with EDC/sulfo-NHS to form stable intermediates .

Q. In PROTAC synthesis, how does the PEG6 linker influence target protein degradation efficiency?

  • Role of PEG6 : The hydrophilic PEG6 spacer improves solubility and ensures proper spatial alignment between the E3 ligase binder and the target protein.
  • Optimization :

  • Linker Length : Test PEG6 vs. shorter/longer PEGs using cellular degradation assays (e.g., Western blot for target protein levels).
  • Ternary Complex Validation : Use techniques like size-exclusion chromatography or fluorescence anisotropy to confirm complex formation .

Q. How can researchers quantitatively analyze biotinylation efficiency and functionality?

  • Quantitative Methods :

  • HPLC/MS : Measure degree of labeling (DoL) via mass shifts.
  • Fluorometric Assays : Use HABA (4'-hydroxyazobenzene-2-carboxylic acid) to quantify biotin incorporation.
  • Functional Validation : Perform streptavidin pull-down assays or ELISA to confirm binding activity .

Q. What alternative conjugation chemistries are available when primary amines are unavailable?

  • Alternatives :

  • Maleimide Chemistry : Targets cysteine thiols (pH 6.5–7.5).
  • Hydrazide Chemistry : Reacts with carbonyl groups (e.g., oxidized glycans).
  • Photoactivatable Groups : Enable UV-induced crosslinking for non-specific labeling.
    • Comparison : NHS esters offer faster kinetics, while maleimide reactions require reducing environments to preserve free thiols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.